1-Methoxy-3-(2,2,2-trifluoroethyl)benzene

Beschreibung

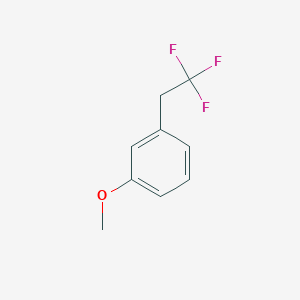

1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic ether. Its structure, featuring a methoxy (B1213986) group and a trifluoroethyl group on a benzene (B151609) ring, positions it at the intersection of several important classes of organic compounds. The study of this molecule offers insights into the interplay of electronic and steric effects imparted by its functional groups, which are of significant interest in the development of new chemical entities.

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. rsc.orgorgsyn.org This high bond strength contributes to the thermal and metabolic stability of fluorinated compounds. rsc.org

The presence of fluorine can influence a molecule's lipophilicity, acidity, basicity, and conformation. beilstein-journals.org In medicinal chemistry, the strategic incorporation of fluorine atoms can enhance a drug's efficacy, metabolic stability, and bioavailability. stackexchange.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine. In materials science, fluorinated polymers, such as Teflon, are known for their chemical inertness and low friction coefficients. rsc.org Fluorinated compounds are also utilized in liquid crystals, dyes, and as refrigerants and surfactants. rsc.orgrsc.org

The small size of the fluorine atom, comparable to that of a hydrogen atom, allows for its introduction without significant steric hindrance, yet it imparts profound electronic effects. nist.gov These unique properties have made organofluorine compounds indispensable in a vast array of applications. rsc.org

Trifluoroethyl ethers are a significant class of organofluorine compounds. The trifluoromethyl group (CF3) is a powerful electron-withdrawing group, which can significantly impact the reactivity and properties of the molecule. The trifluoroethyl group (–CH2CF3) in trifluoroethyl ethers can serve as a lipophilic hydrogen bond donor, a property that is valuable in drug design for enhancing binding affinity to biological targets. The synthesis of trifluoromethyl ethers has been an area of active research, with various methods developed for their preparation. beilstein-journals.org

Methoxybenzene derivatives , also known as anisoles, are widely occurring motifs in natural products and synthetic compounds. google.com The methoxy group (–OCH3) is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. msu.edu Methoxybenzene derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. beilstein-journals.orgacs.org The methoxy group's ability to engage in hydrogen bonding and its influence on molecular conformation are key factors in its utility in medicinal chemistry. documentsdelivered.com

The combination of a trifluoroethyl group and a methoxybenzene scaffold in this compound presents a molecule with a unique electronic profile, where the electron-donating methoxy group and the electron-withdrawing effect of the trifluoroethyl group, transmitted through the ethyl linker, can lead to interesting and potentially useful chemical properties.

While specific research on this compound (CAS Number: 577742-69-9) is not extensively documented in publicly available literature, its structure suggests several potential avenues for scholarly inquiry. guidechem.com

Synthesis and Characterization: The development of efficient and regioselective synthetic routes to this compound and its isomers is a primary area of interest. Research in this area would likely involve the trifluoroethylation of methoxybenzene derivatives or the methoxylation of trifluoroethylbenzene derivatives. Detailed spectroscopic characterization using techniques such as NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry would be crucial to fully elucidate its structure and properties.

Chemical Reactivity: Investigating the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions would provide valuable insights into the combined electronic effects of the methoxy and trifluoroethyl substituents. Understanding how these groups influence the regioselectivity of reactions is a fundamental aspect of synthetic organic chemistry.

Biological Activity: Given the prevalence of both trifluoromethyl and methoxy groups in bioactive molecules, this compound and its derivatives are logical candidates for screening for various biological activities. mdpi.com Areas of interest could include its potential as an antimicrobial, anticancer, or anti-inflammatory agent. nih.govnih.gov

Materials Science Applications: The unique combination of a polar methoxy group and a nonpolar trifluoroethyl group could impart interesting properties relevant to materials science. For instance, its incorporation into polymers could influence their thermal stability, dielectric properties, and surface characteristics.

Physicochemical Properties: Detailed studies on the physicochemical properties of this compound, such as its lipophilicity (LogP), pKa, and solubility, would be essential for predicting its behavior in biological and environmental systems.

The following table provides a summary of key identifiers for this compound and its para-isomer for comparison.

| Property | This compound | 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene |

| CAS Number | 577742-69-9 | Not Available |

| Molecular Formula | C₉H₉F₃O | C₉H₉F₃O |

| Molecular Weight | 190.16 g/mol | 190.16 g/mol |

| Canonical SMILES | COC1=CC(=CC=C1)CC(F)(F)F | COC1=CC=C(C=C1)CC(F)(F)F |

| InChI Key | RCMJDIMTNJVPAN-UHFFFAOYSA-N | RCMJDIMTNJVPAN-UHFFFAOYSA-N |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-3-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-13-8-4-2-3-7(5-8)6-9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVFXXWMQAGXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40574013 | |

| Record name | 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577742-69-9 | |

| Record name | 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40574013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methoxy 3 2,2,2 Trifluoroethyl Benzene

Strategies for Regioselective Introduction of the 2,2,2-Trifluoroethyl Moiety onto Anisole (B1667542) Frameworks

The direct introduction of a substituent onto an anisole framework is governed by the electronic properties of the methoxy (B1213986) group (-OCH3). As a strong electron-donating group, it activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. brainly.indoubtnut.comquora.com Consequently, achieving meta-substitution, as required for 1-methoxy-3-(2,2,2-trifluoroethyl)benzene, necessitates non-classical approaches that can override this inherent regioselectivity.

Direct nucleophilic aromatic substitution on an unactivated benzene (B151609) ring like anisole is generally not feasible. However, the regioselectivity of nucleophilic attack can be controlled by temporarily complexing the aromatic ring to a transition metal. Theoretical studies have shown that complexation of anisole to a chromium tricarbonyl moiety, forming (η⁶-anisole)Cr(CO)₃, alters the electronic distribution of the ring, favoring nucleophilic addition at the meta position. rsc.org This strategy could potentially be employed for the synthesis of the target compound by reacting the activated complex with a suitable nucleophilic trifluoroethylating agent.

Table 1: Conceptual Nucleophilic Trifluoroethylation via Metal Complexation

| Step | Description | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Complexation | Anisole, Cr(CO)₆, heat | (η⁶-anisole)Cr(CO)₃ complex |

| 2 | Nucleophilic Addition | "CF₃CH₂⁻" source (e.g., CF₃CH₂-metal reagent), THF | Meta-addition to the complexed ring |

This table presents a conceptual pathway based on known organometallic principles.

Given that the methoxy group is a powerful ortho-, para-director, direct electrophilic trifluoroethylation of anisole would be expected to yield primarily 1-methoxy-2-(2,2,2-trifluoroethyl)benzene and 1-methoxy-4-(2,2,2-trifluoroethyl)benzene. doubtnut.com Achieving meta-substitution through this pathway is inherently challenging and would likely result in low yields of the desired isomer.

However, modern methods utilizing highly reactive hypervalent iodine reagents, such as trifluoroethyl(mesityl)iodonium salts, have been developed for the electrophilic trifluoroethylation of aromatic compounds. researchgate.net While these reactions offer a direct approach, controlling the regioselectivity on a strongly activated ring like anisole remains a significant hurdle, often leading to a mixture of isomers. The distribution of these isomers would be influenced by steric factors and the specific reaction conditions employed.

Radical trifluoroethylation of aromatic compounds provides another route for C-C bond formation. These reactions typically involve a radical initiator that generates a trifluoroethyl radical (•CH₂CF₃) from a precursor like 2,2,2-trifluoroethyl iodide (CF₃CH₂I). researchgate.net The trifluoroethyl radical can then add to the anisole ring.

Unlike ionic reactions, radical substitutions on substituted benzenes are often less regioselective and tend to produce a statistical mixture of ortho, meta, and para isomers. nih.gov The final product distribution is influenced by a combination of steric hindrance and the relative stability of the intermediate cyclohexadienyl radicals. While this method can produce the desired meta-product, it generally requires chromatographic separation to isolate it from the other isomers, potentially limiting its synthetic utility for targeted synthesis.

Transition metal catalysis has emerged as a powerful tool for the precise and efficient functionalization of C-H bonds and for conducting cross-coupling reactions. beilstein-journals.org

C-H Activation: Direct C-H trifluoroethylation of arenes catalyzed by transition metals is an area of active research. researchgate.net These methods often rely on a directing group to achieve regioselectivity. For anisole, the methoxy group itself can act as a directing group, but it typically directs functionalization to the ortho position. nih.gov Achieving meta-selective C-H activation is more challenging and requires specialized ligand and catalyst design to overcome the innate electronic preference of the substrate.

Cross-Coupling Reactions: A more regiochemically controlled approach involves the cross-coupling of a pre-functionalized anisole derivative with a trifluoroethylating agent. This strategy is discussed in more detail in the following section.

Synthetic Routes via Functional Group Interconversion and Derivatization

Building the target molecule from precursors that already possess the required 1,3-substitution pattern is often a more reliable and regioselective strategy than direct functionalization of anisole.

This approach leverages readily available 1,3-disubstituted benzene derivatives, where one functional group is the methoxy group and the other can be converted into the trifluoroethyl moiety. A prominent strategy is the transition metal-catalyzed cross-coupling reaction.

This method typically involves the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly based on palladium, nickel, or copper. For the synthesis of this compound, a common starting material would be 3-bromoanisole or 3-iodoanisole. This is then coupled with a reagent that can deliver the trifluoroethyl group. The copper-mediated reaction of aryl halides with trifluoromethyl iodide to form trifluoromethylated arenes provides a strong precedent for this type of transformation. rsc.org

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Synthesis

| Starting Material | Coupling Partner | Catalyst/Conditions | Product |

|---|---|---|---|

| 3-Bromoanisole | (Trifluoroethyl)zinc reagent | Pd or Ni catalyst, ligand | This compound |

| 3-Iodoanisole | 2,2,2-Trifluoroethylboronic acid | Pd catalyst, base | This compound |

This table illustrates common cross-coupling strategies based on established methodologies. beilstein-journals.org

Other multi-step synthetic sequences can also be envisioned. For example, starting from 3-methoxyacetophenone, a Wittig-type reaction with a fluorinated phosphonium ylide could introduce the carbon backbone, followed by reduction of the double bond. Alternatively, reduction of the ketone to an alcohol, followed by dehydroxyfluorination of the corresponding ethyl group, represents another, albeit challenging, pathway. These routes, while often longer, provide unambiguous control over the regiochemical outcome.

Cyclization and Rearrangement Strategies

Cyclization and rearrangement reactions represent sophisticated strategies for constructing complex aromatic systems from simpler precursors. These methods can offer high regioselectivity and access to structures that are difficult to obtain through traditional cross-coupling or substitution reactions.

Cyclization Strategies: One modern approach to forming substituted aromatic rings is through directed cycloaddition reactions. For instance, boron-directed cycloadditions have emerged as a mild and regiocontrolled method for synthesizing fluoroalkyl-substituted arenes. acs.org This strategy involves the reaction of a fluoroalkyl-substituted alkyne with a suitable diene, where a boron-containing directing group controls the regiochemical outcome of the cycloaddition, leading to the formation of a functionalized benzene ring. acs.org While this has not been specifically reported for this compound, the principle allows for the construction of a trifluoroalkyl-benzene core, which can be further functionalized.

Table 1: Examples of Boron-Directed Cycloaddition for Fluoroalkyl-Arenes

| Alkyne Precursor | Diene Partner | Promoter | Product Type | Yield |

|---|---|---|---|---|

| Potassium (perfluoroalkyl)alkynyltrifluoroborate | Boron-substituted diene | BCl₃ | Fluoroalkyl-substituted benzene derivative | Good to Excellent |

| Potassium (trifluoromethyl)alkynyltrifluoroborate | Sydnone | Heat | CF₃-substituted pyrazole | Moderate |

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule to form a new constitutional isomer. In the context of synthesizing substituted benzenes, reactions like the Claisen or Fries rearrangement are fundamental. The Claisen rearrangement, for example, is a concerted, pericyclic reaction that involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl aryl ether. mvpsvktcollege.ac.in While not directly forming a trifluoroethyl group, analogous rearrangements could be envisioned in complex multi-step syntheses. More relevant to organofluorine chemistry are reactions that construct the core aromatic structure, which is later functionalized. The benzilic acid rearrangement, which converts a 1,2-diketone into an α-hydroxy carboxylic acid, demonstrates a skeletal reorganization that can be used to create highly substituted ring systems. bdu.ac.inlibretexts.org

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources in chemical production. The synthesis of specialized chemicals like this compound is an area where these principles can have a significant impact.

Performing reactions in the absence of volatile organic solvents or in water are key tenets of green chemistry.

Solvent-Free Synthesis: Neat reactions (conducted without a solvent) can reduce waste and simplify purification processes. Recently, a solvent- and catalyst-free method was developed for the synthesis of gem-difluorinated compounds using nucleophilic difluoroenoxysilanes. mdpi.com This approach relies on the intrinsic reactivity of the reagents at room temperature and often allows for product isolation through simple filtration after an aqueous work-up. mdpi.com This demonstrates the potential for developing solvent-free methods for other classes of organofluorine compounds.

Aqueous Media Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the low solubility of many organic compounds in water can be a challenge, synthetic chemists have developed various techniques to overcome this. For the synthesis of fluorinated aromatics, phase-transfer catalysis or the use of co-solvents can facilitate reactions in aqueous environments.

Photochemical and electrochemical methods use light or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical reagents.

Photochemical Catalysis: Light can be used to generate highly reactive intermediates, such as radicals, enabling unique transformations. While specific photochemical routes to this compound are not documented, photoredox catalysis is widely used for trifluoromethylation and other fluoroalkylation reactions.

Electrochemical Catalysis: Electrosynthesis offers a powerful and green alternative to traditional redox chemistry. It avoids the use of chemical oxidants or reductants, generating less waste. In organofluorine chemistry, electrochemical methods have been developed for the trifluoromethoxylation of aromatic compounds, where a CF₃ radical is generated from an inexpensive source and reacts with oxygen and the aromatic substrate. researchgate.netnih.gov Another application is the selective mono-deuterodefluorination of trifluoromethyl aromatic compounds using deuterium oxide (D₂O) as the deuterium source, showcasing precise C-F bond functionalization under electrochemical conditions. chinesechemsoc.org

Table 2: Electrochemical Approaches in Fluorinated Aromatic Synthesis

| Reaction Type | Substrate | Reagent(s) | Key Outcome | Reference |

|---|---|---|---|---|

| Trifluoromethoxylation | (Hetero)aromatics | CF₃ source, O₂ | Direct C-H trifluoromethoxylation | nih.gov |

| Mono-deuterodefluorination | Aryl-CF₃ compounds | D₂O, t-BuOLi | Formation of Ar-CF₂D products | chinesechemsoc.org |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, aqueous conditions. Chemoenzymatic synthesis combines enzymatic steps with traditional chemical reactions.

Biocatalysis: While the direct enzymatic synthesis of this compound is unknown, biocatalysis is making inroads into organofluorine chemistry. Enzymes are being engineered to accept fluorinated substrates and perform complex reactions. For example, a biocatalytic platform has been developed for the enantioselective synthesis of chiral α-trifluoromethylated organoborons via carbene B-H bond insertion catalyzed by an engineered cytochrome c protein. acs.org This creates versatile building blocks for medicinal chemistry.

Chemoenzymatic Transformations: This strategy leverages the strengths of both enzymes and traditional chemistry. A chemoenzymatic approach has been successfully used to introduce fluorine into complex polyketide natural products. nih.govnih.gov In this method, a polyketide synthase (PKS) enzyme is engineered to incorporate fluorinated extender units, which are first synthesized chemically. nih.govnih.gov This hybrid approach allows for the creation of novel fluorinated bioactive molecules that would be difficult to produce by either method alone. rjraap.com

Mechanistic Elucidation of Reactions Involving 1 Methoxy 3 2,2,2 Trifluoroethyl Benzene and Its Precursors

Detailed Mechanistic Pathways of Trifluoroethylation Reactions

The trifluoroethylation of anisole (B1667542) is a classic example of an electrophilic aromatic substitution reaction. The general mechanism involves the generation of a potent electrophile, which is then attacked by the electron-rich aromatic ring of anisole. brainly.inmasterorganicchemistry.com

The reaction is typically initiated by the activation of a trifluoroethylating agent. For instance, in a Friedel-Crafts-type reaction, a trifluoroethyl halide (e.g., CF₃CH₂Cl) can be activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly reactive electrophilic species. tamu.edustackexchange.com This species could be a discrete trifluoroethyl cation (CF₃CH₂⁺) or a more complex polarized donor-acceptor complex with the Lewis acid.

The subsequent step involves the nucleophilic attack of the π-electrons of the anisole ring on the electrophile. This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate, commonly known as a Wheland intermediate or a σ-complex. numberanalytics.comresearchgate.net The positive charge in this intermediate is delocalized across the ortho and para positions relative to the methoxy (B1213986) group.

Finally, a weak base present in the reaction mixture, such as the counter-ion of the Lewis acid complex, abstracts a proton from the sp³-hybridized carbon of the Wheland intermediate. This step restores the aromaticity of the ring, yielding the trifluoroethylated product. masterorganicchemistry.com

Table 1: General Steps in the Electrophilic Trifluoroethylation of Anisole

| Step | Description | Key Species Involved |

| 1 | Generation of the Electrophile | Trifluoroethylating agent, Lewis acid catalyst |

| 2 | Nucleophilic Attack | Anisole, Electrophile |

| 3 | Formation of the σ-complex (Wheland Intermediate) | Resonance-stabilized carbocation |

| 4 | Deprotonation | σ-complex, Base |

| 5 | Product Formation | 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene |

This table outlines the generally accepted steps for electrophilic aromatic substitution on anisole.

In most electrophilic aromatic substitution reactions, the formation of the high-energy σ-complex is the slowest step and is therefore the rate-determining step (RDS) of the reaction. masterorganicchemistry.com This is because this step involves the disruption of the stable aromatic system. The subsequent deprotonation step, which restores aromaticity, is typically fast.

Kinetic isotope effect (KIE) studies can provide valuable insights into the rate-determining step. wikipedia.orgyoutube.comlibretexts.org If the C-H bond cleavage were the RDS, a significant primary kinetic isotope effect (kH/kD > 1) would be observed upon replacing the aromatic protons with deuterium. However, for most electrophilic aromatic substitutions, the KIE is close to unity, indicating that the C-H bond is not broken in the rate-determining step. researchgate.net This supports the formation of the σ-complex as the RDS.

The primary reaction intermediate in the trifluoroethylation of anisole is the σ-complex, or Wheland intermediate. This carbocation is stabilized by resonance, with the positive charge delocalized primarily to the ortho and para positions relative to the electron-donating methoxy group. The resonance stabilization of this intermediate is a key factor in the high reactivity of anisole towards electrophilic attack. brainly.in

Direct observation and characterization of these intermediates are often challenging due to their high reactivity and short lifetimes. However, their existence is strongly supported by a wealth of experimental and computational evidence from related electrophilic aromatic substitution reactions. Spectroscopic techniques, such as NMR spectroscopy at low temperatures, have been used in some cases to observe and characterize analogous arenium ions.

Reaction Kinetics and Thermodynamic Analyses

The rate of the trifluoroethylation reaction is influenced by several factors, including the concentration of the reactants and the catalyst, the temperature, and the nature of the solvent. The reaction is typically first order with respect to both the aromatic substrate and the electrophile.

Thermodynamically, the formation of the trifluoroethylated product is generally an exothermic process, driven by the formation of a stable aromatic product and the restoration of the aromatic system. The relative stability of the possible isomers (ortho, meta, and para) is a critical factor in determining the final product distribution, especially under conditions of thermodynamic control where the reaction is reversible. nih.gov In general, the para isomer is often the most thermodynamically stable due to reduced steric hindrance between the substituents. nih.govchemrxiv.org

Table 2: Factors Influencing Reaction Kinetics and Thermodynamics

| Factor | Effect on Kinetics | Effect on Thermodynamics |

| Temperature | Increases reaction rate | Can influence product distribution (kinetic vs. thermodynamic control) |

| Catalyst Concentration | Increases reaction rate | Does not affect the equilibrium position |

| Solvent Polarity | Can influence the rate by stabilizing charged intermediates and transition states | Can affect the relative stability of products |

This table summarizes the general influence of key reaction parameters.

Influence of Electronic and Steric Effects of Substituents on Reaction Mechanism and Selectivity

The methoxy group (-OCH₃) on the anisole ring plays a pivotal role in directing the outcome of the trifluoroethylation reaction. It is a powerful activating group and an ortho-, para-director. libretexts.orglibretexts.org

Electronic Effects: The oxygen atom of the methoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene (B151609). brainly.in The resonance effect is most pronounced at the ortho and para positions, leading to the preferential attack of the electrophile at these sites. The inductive effect of the electronegative oxygen atom withdraws electron density from the ring, but the resonance effect is dominant in activating the ring and directing the substitution. libretexts.org

Steric Effects: While the electronic effects favor substitution at both the ortho and para positions, steric hindrance can play a significant role in determining the final product ratio. numberanalytics.comwikipedia.org The methoxy group, although not excessively large, can sterically hinder the approach of the electrophile to the ortho positions. The trifluoroethyl group itself is also bulky. Consequently, the para position, being less sterically hindered, is often the major product. The extent of ortho versus para substitution can be influenced by the size of the electrophile and the reaction conditions.

Table 3: Influence of the Methoxy Substituent

| Effect | Description | Consequence for Trifluoroethylation |

| Electronic (Resonance) | Donation of lone pair electrons from oxygen to the aromatic ring. | Activates the ring and directs the electrophile to the ortho and para positions. |

| Electronic (Inductive) | Withdrawal of electron density by the electronegative oxygen atom. | Deactivates the ring slightly, but is outweighed by the resonance effect. |

| Steric | Spatial bulk of the methoxy and trifluoroethyl groups. | Hinders attack at the ortho positions, often leading to a higher yield of the para product. |

This table details the directing and activating effects of the methoxy group in the electrophilic trifluoroethylation of anisole.

Chemical Transformations and Derivatizations of 1 Methoxy 3 2,2,2 Trifluoroethyl Benzene

Reactivity of the 2,2,2-Trifluoroethyl Group

The 2,2,2-trifluoroethyl substituent (-CH₂CF₃) is a key functional group that imparts unique electronic properties to the aromatic ring. Its reactivity is primarily centered on the highly polarized carbon-fluorine bonds and the adjacent benzylic carbon.

The activation and subsequent functionalization of the strong C-F bonds in the trifluoromethyl (-CF₃) group represent a significant challenge in organic synthesis. However, recent advancements have demonstrated that selective transformations are achievable. Lewis acids can promote the activation of a single C-F bond in trifluoromethyl groups attached to various scaffolds. researchgate.netnii.ac.jpnih.gov For instance, treatment of trifluoromethyl-substituted compounds with Lewis acids like aluminum chloride (AlCl₃) or ethylaluminum dichloride (EtAlCl₂) can facilitate the elimination of a fluoride (B91410) ion. This generates a stabilized difluorocarbocation intermediate, which can then be trapped by nucleophiles.

In the context of (2,2,2-trifluoroethyl)arenes, this approach can lead to the formation of 1,1-difluoroalkene derivatives. nih.gov Electrochemical methods have also emerged as a "green" approach for breaking the stable C-F bonds in trifluoromethyl arenes, utilizing in-situ generated silyl (B83357) cations to mediate fluoride abstraction and produce the corresponding methyl arene products. rsc.org

The ethyl linker (-CH₂-) of the 2,2,2-trifluoroethyl group is also amenable to chemical modification. One notable transformation is the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes. nih.govresearchgate.netfigshare.com This reaction can be catalyzed by strong, non-nucleophilic bases such as the phosphazene base t-Bu-P2. nih.govresearchgate.net The process involves the elimination of hydrogen fluoride (HF) from the trifluoroethyl group to form a gem-difluorostyrene intermediate. This reactive intermediate is then susceptible to nucleophilic attack. For example, when the reaction is performed with alkanenitriles as nucleophiles, monofluoroalkene products are formed. nih.govresearchgate.net

| Reactant | Reagent/Catalyst | Nucleophile | Key Intermediate | Product Type |

|---|---|---|---|---|

| (2,2,2-Trifluoroethyl)arene | t-Bu-P2 (Phosphazene Base) | Alkanenitrile | gem-Difluorostyrene | Monofluoroalkene |

Chemical Modifications of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is a common functional group in organic synthesis and can undergo several important transformations, primarily involving the cleavage of the aryl-oxygen or methyl-oxygen bond.

The most common reaction of the methoxy group on an aromatic ring is its cleavage to yield a phenol (B47542). This demethylation is frequently accomplished using strong Lewis acids like boron tribromide (BBr₃). nih.govgvsu.educore.ac.ukresearchgate.netresearchgate.net The reaction proceeds through the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond. core.ac.uk Computational studies suggest a complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govcore.ac.uk

More recently, organophotoredox catalysis has provided a milder, chemoselective method for the deprotection of phenolic ethers. chemrxiv.orgacs.orgchemrxiv.orgresearchgate.net These methods often employ a photocatalyst that, upon visible light irradiation, initiates a single electron transfer from the anisole (B1667542) ring. chemrxiv.orgchemrxiv.org This generates a radical cation intermediate, which facilitates C-O bond cleavage, often assisted by a silyl reagent that traps the resulting phenoxide. acs.orgchemrxiv.org This technique shows excellent functional group tolerance and selectivity for phenolic ethers over aliphatic ones. chemrxiv.orgacs.org

| Method | Key Reagent(s) | Mechanism Highlights | Typical Product |

|---|---|---|---|

| Lewis Acid Cleavage | Boron Tribromide (BBr₃) | Formation of ether-BBr₃ adduct; Nucleophilic attack by bromide. core.ac.uk | Phenol |

| Photocatalytic Deprotection | Photocatalyst (e.g., 9-Mes-10-MeAcr⁺ClO₄⁻), Silyl Chloride | Single electron oxidation of arene ring; Silyl-assisted C-O bond cleavage. chemrxiv.org | Phenol |

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the benzene ring. wikipedia.org The regiochemical outcome of EAS on 1-methoxy-3-(2,2,2-trifluoroethyl)benzene is governed by the combined electronic effects of the methoxy and trifluoroethyl substituents.

The methoxy group is a powerful activating group and an ortho, para-director. libretexts.orgbrainly.in It donates electron density to the aromatic ring through a strong resonance effect (+M), which outweighs its inductive electron-withdrawing effect (-I). This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the positions ortho or para to the methoxy group. libretexts.orgyoutube.com

Conversely, the 2,2,2-trifluoroethyl group is a deactivating group and a meta-director. The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack by destabilizing the cationic intermediate. columbia.edu This deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack relative to the trifluoroethyl group. libretexts.orgpressbooks.pub

When both groups are present on the ring, the powerful activating and directing effect of the methoxy group dominates. stackexchange.com Therefore, electrophilic substitution is expected to occur primarily at the positions that are ortho and para to the methoxy group and are not sterically hindered. In this compound, the available positions are C2, C4, and C6.

C4 (para to -OCH₃): This position is strongly activated and is often the major product due to reduced steric hindrance compared to the ortho positions.

C6 (ortho to -OCH₃): This position is also strongly activated but may be slightly less favored due to potential steric hindrance from the adjacent methoxy group.

C2 (ortho to -OCH₃ and ortho to -CH₂CF₃): This position is activated by the methoxy group but also sterically hindered by the bulky trifluoroethyl group, making substitution here less likely.

Thus, nitration, halogenation, or Friedel-Crafts reactions on this substrate would be predicted to yield a mixture of 4- and 6-substituted products, with the 4-substituted isomer likely predominating. libretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is generally unfavorable for electron-rich aromatic rings like anisoles. chemistrysteps.comiscnagpur.ac.in The reaction requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.orgyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. fiveable.me

In this compound, there are competing electronic effects. The trifluoroethyl group is electron-withdrawing and would help to stabilize a negative charge on the ring. However, the methoxy group is a strong electron-donating group by resonance, which would destabilize the Meisenheimer complex and thus strongly disfavors the SₙAr mechanism. iscnagpur.ac.in

For an SₙAr reaction to occur on a derivative of this compound, a leaving group would need to be installed on the ring, for example, at a position ortho or para to the trifluoroethyl group (i.e., C2, C4, or C6). Even with a leaving group in an appropriate position, the activating effect of the electron-withdrawing group would have to overcome the deactivating effect of the methoxy group, likely requiring harsh reaction conditions and a very strong nucleophile. chemistrysteps.com A concerted SₙAr pathway, which does not necessarily require strong activating groups, could be a possibility for more electron-rich systems but is a less common mechanism. nih.gov

Oxidative and Reductive Transformations of the Aromatic Nucleus and Side Chains

The presence of both activating and deactivating groups on the benzene ring of this compound allows for a range of selective oxidative and reductive transformations.

Reductive Transformations: The Birch Reduction

The Birch reduction is a powerful method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes, employing an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com For anisole and its derivatives, the electron-donating methoxy group directs the reduction to the 2,5-positions, yielding a 1-methoxy-1,4-cyclohexadiene derivative. ic.ac.uk In the case of this compound, the methoxy group's directing effect is anticipated to dominate. The trifluoroethyl group, being strongly electron-withdrawing, would likely influence the regioselectivity of the protonation steps of the radical anion intermediate. The expected product would be 1-methoxy-3-(2,2,2-trifluoroethyl)-1,4-cyclohexadiene, where the double bonds are not in conjugation with the electron-withdrawing trifluoroethyl group.

| Reactant | Reagents and Conditions | Product | Reference |

| Anisole (analogous) | Na or Li, liquid NH₃, EtOH | 1-Methoxy-1,4-cyclohexadiene | masterorganicchemistry.com |

| This compound (predicted) | Na or Li, liquid NH₃, EtOH | 1-Methoxy-3-(2,2,2-trifluoroethyl)-1,4-cyclohexadiene | N/A |

Oxidative Transformations: Electrochemical Dearomatization

The oxidation of the aromatic nucleus of anisole derivatives can be achieved through electrochemical methods, leading to dearomatization and the formation of highly functionalized, non-aromatic structures. chinesechemsoc.orgchinesechemsoc.org Anodic oxidation of anisole derivatives in the presence of suitable nucleophiles can lead to the formation of spirocyclic compounds. chinesechemsoc.orgchinesechemsoc.org For this compound, electrochemical oxidation could generate a radical cation intermediate. The regioselectivity of a subsequent nucleophilic attack would be influenced by both the methoxy and trifluoroethyl groups. Anisole derivatives with electron-withdrawing groups have been shown to be applicable in these electrochemical systems. chinesechemsoc.org

| Reactant | Reagents and Conditions | Product Type | Reference |

| Anisole derivatives (general) | Anodic oxidation, nucleophile (e.g., amines, carboxylic acids) | Spiropyrrolidines, Spirolactones | chinesechemsoc.orgchinesechemsoc.org |

| 4-Methylanisole (analogous) | Anodic oxidation in acetonitrile (B52724) | Polymerization or nucleophilic attack by acetonitrile | researchgate.net |

Side Chain Transformations

The 2,2,2-trifluoroethyl side chain is generally robust and resistant to typical oxidative and reductive conditions due to the strength of the C-F bonds. However, the benzylic position in alkylbenzenes can undergo oxidation under strong conditions if a benzylic hydrogen is present. themasterchemistry.comlibretexts.orglibretexts.org In this compound, the carbon adjacent to the aromatic ring is a methylene (B1212753) group, making it a benzylic position. While the strong electron-withdrawing effect of the trifluoromethyl group deactivates this position towards oxidation compared to a simple alkylbenzene, under harsh conditions with strong oxidizing agents like potassium permanganate, oxidation to a carboxylic acid could potentially occur, though this would likely require more forcing conditions than for toluene, for example. The trifluoroethyl group itself is not expected to be reduced under standard catalytic hydrogenation conditions that might affect other functional groups.

Synthetic Utility in the Formation of Advanced Carbon Frameworks and Heterocyclic Systems

This compound serves as a valuable building block for the synthesis of more complex molecules, including advanced carbon frameworks and heterocyclic systems, through various synthetic strategies.

Formation of Advanced Carbon Frameworks

The functional groups on this compound provide handles for the construction of larger carbon skeletons through several key reaction types:

Palladium-Catalyzed Cross-Coupling Reactions: A crucial strategy involves the introduction of a halogen onto the aromatic ring, which can then participate in palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov For instance, bromination or iodination of the aromatic ring, directed by the methoxy group to the ortho and para positions, would yield precursors for Suzuki, Stille, or other cross-coupling reactions. This would allow for the formation of biaryl structures and other complex carbon frameworks. The trifluoroethyl group is stable under these reaction conditions.

Directed ortho-Metalation (DoM): The methoxy group is a well-established directing group for ortho-lithiation. wikipedia.orgbaranlab.orgharvard.edu Treatment of this compound with a strong base like n-butyllithium would be expected to result in deprotonation at the position ortho to the methoxy group (C2 or C6). The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce new functional groups, which can be further elaborated to build advanced carbon frameworks.

| Reaction Type | Starting Material (Derivative) | Reagents | Product Type | Reference |

| Suzuki Coupling | Halogenated this compound | Arylboronic acid, Pd catalyst, base | Biaryl compound | rsc.orgnih.gov |

| Directed ortho-Metalation | This compound | n-BuLi, then electrophile (E+) | 2-E-1-methoxy-3-(2,2,2-trifluoroethyl)benzene | wikipedia.org |

| Friedel-Crafts Alkylation | 1,4-Dimethoxybenzene (analogous) | t-Butyl alcohol, H₂SO₄ | 1-tert-Butyl-2,5-dimethoxybenzene | umkc.eduedubirdie.com |

Friedel-Crafts Reactions: The methoxy group is a strong activating group for electrophilic aromatic substitution, such as Friedel-Crafts alkylation and acylation. wikipedia.org These reactions would be directed to the positions ortho and para to the methoxy group. This allows for the introduction of alkyl or acyl chains, which can serve as points for further molecular elaboration. The trifluoroethyl group is a deactivating group and a meta-director, which would direct incoming electrophiles to the 5-position. The strong activating effect of the methoxy group would likely dominate the regiochemical outcome.

Synthesis of Heterocyclic Systems

The functional groups and the potential for further functionalization of this compound make it a versatile precursor for the synthesis of various heterocyclic systems.

From Functionalized Derivatives: By first employing reactions such as directed ortho-metalation or electrophilic substitution to introduce appropriate functional groups (e.g., amino, carboxyl, or carbonyl groups), the resulting derivatives can be used in cyclization reactions to form heterocycles. For example, the introduction of an amino group ortho to the methoxy group could lead to precursors for the synthesis of benzoxazoles or other fused heterocycles.

Via Cyclization of Side-Chain Modified Products: Modification of the trifluoroethyl side chain, while challenging, could in principle provide a route to heterocycles. For example, if the benzylic position were functionalized, subsequent reactions could lead to the formation of nitrogen- or oxygen-containing rings.

The construction of heterocyclic systems from substituted anisoles is a broad field, and the specific pathways would depend on the target heterocycle and the sequence of functional group interconversions applied to the starting material.

Computational Chemistry and Theoretical Modeling of 1 Methoxy 3 2,2,2 Trifluoroethyl Benzene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT methods can efficiently calculate the ground-state electronic structure, energy, and other key properties of medium to large-sized molecules. nih.gov Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to perform these calculations, providing a robust framework for understanding molecular structure and reactivity. nih.govisroset.orgmdpi.com

The electronic behavior of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene can be understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. isroset.orgwindows.net For this compound, the electron-donating methoxy (B1213986) group would be expected to raise the energy of the HOMO and contribute significantly to its density, particularly at the ortho and para positions. The strongly electron-withdrawing trifluoroethyl group would lower the energy of the LUMO.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the molecule's surface. walisongo.ac.id These maps are invaluable for predicting how a molecule will interact with other charged species. scispace.com Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and attract nucleophiles. researchgate.netyoutube.com In an MEP map of this compound, the most negative potential would likely be concentrated around the oxygen atom of the methoxy group due to its lone pairs. The aromatic ring would show a nuanced potential, influenced by the competing effects of the electron-donating methoxy group and the electron-withdrawing trifluoroethyl group. The hydrogen atoms of the methyl group and the highly electronegative fluorine atoms of the trifluoroethyl group would exhibit positive potential. nih.gov

DFT calculations are widely used to predict spectroscopic data, which is crucial for structure elucidation and verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating NMR shielding tensors, from which chemical shifts can be derived. nih.gov This technique can predict ¹H, ¹³C, and ¹⁹F NMR spectra with a useful degree of accuracy. mdpi.comcomporgchem.comliverpool.ac.uk The choice of DFT functional and basis set, such as B3LYP/6-31G(d), can impact the accuracy, and results are often improved by linear scaling of the calculated values against known experimental data. nih.govresearchgate.netrsc.org For this compound, theoretical calculations would predict the distinct chemical shifts for the aromatic protons, the methoxy protons, the methylene (B1212753) protons, and the unique signal for the fluorine atoms. rsc.org

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data representative of results from a DFT/GIAO calculation.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (OCH₃) | 3.85 | C (Aromatic, -OCH₃) | 159.5 |

| H (CH₂) | 3.20 | C (Aromatic, -CH₂CF₃) | 140.0 |

| H (Aromatic) | 6.80 - 7.30 | C (Aromatic) | 115.0 - 130.0 |

| C (OCH₃) | 55.5 | ||

| C (CH₂) | 35.0 (q) |

Vibrational Frequencies: Theoretical calculations can also generate the vibrational frequencies corresponding to the normal modes of the molecule, which can be correlated with experimental FT-IR and FT-Raman spectra. isroset.org A comparison between the calculated and experimental spectra aids in the assignment of vibrational bands to specific functional groups and motions, such as C-H stretching, aromatic ring vibrations, and C-F stretching modes. researchgate.netorientjchem.org Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 2: Selected Predicted Vibrational Frequencies for this compound This table presents hypothetical data representative of results from a DFT calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2980 - 2850 | Methoxy & Methylene C-H stretch |

| ν(C=C) aromatic | 1600 - 1450 | Aromatic ring skeletal vibrations |

| ν(C-F) | 1350 - 1100 | Strong C-F stretch |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions in different environments, such as in solution. dtu.dk

For this compound, a key area of conformational flexibility is the rotation around the C(aryl)-O bond of the methoxy group and the C(aryl)-C(ethyl) and C-C bonds of the trifluoroethyl side chain. rsc.org Computational studies on related methoxybenzenes and trifluoromethoxybenzenes show that the orientation of these groups relative to the aromatic ring can significantly impact the molecule's properties. researchgate.netresearchgate.netbeilstein-journals.org Unlike methoxybenzene, which often favors a planar conformation, analogous trifluoromethoxybenzenes tend to adopt a perpendicular (orthogonal) conformation. researchgate.netbeilstein-journals.org MD simulations could reveal the preferred dihedral angles, the energy barriers to rotation, and the population of different conformers at a given temperature for this compound. Furthermore, these simulations can model how the molecule interacts with solvent molecules or other solutes, providing insights into solvation effects and the nature of non-covalent interactions like hydrogen bonding or dispersion forces. monash.edu

Elucidation of Reaction Pathways and Characterization of Transition States

Computational chemistry is an essential tool for mapping the potential energy surface (PES) of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. arxiv.org By locating the structures of reactants, products, intermediates, and, most importantly, transition states (TS), a complete reaction pathway can be charted. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

For this compound, one could computationally study various reactions, such as electrophilic aromatic substitution (e.g., nitration, halogenation). DFT calculations would be used to model the approach of the electrophile to the aromatic ring, the formation of the sigma-complex intermediate, and the final proton loss. nih.gov These calculations would predict the relative activation energies for attack at the different positions on the ring, thereby explaining the regioselectivity of the reaction. The methoxy group is an activating, ortho-para director, while the trifluoroethyl group is a deactivating, meta-director. Computational modeling could precisely quantify the interplay of these competing electronic effects to predict the major product isomer. acs.org By comparing the energies of the final products, the thermodynamic favorability of different pathways can also be assessed. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational methodology that aims to build mathematical models correlating molecular structure with chemical reactivity. nih.govacs.org The fundamental principle is that the reactivity of a compound is a function of its structural and electronic properties, which can be quantified using molecular descriptors.

In a QSRR study involving this compound, this molecule could be part of a larger dataset of substituted benzenes. For each molecule in the set, a variety of descriptors would be calculated using computational methods. These can include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, and values from the Molecular Electrostatic Potential. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the size of substituents.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

These calculated descriptors would then be statistically correlated with experimentally measured reactivity data (e.g., reaction rate constants) for a specific chemical transformation. The resulting QSRR model can be used to predict the reactivity of new, untested compounds based solely on their calculated molecular descriptors. This approach is highly valuable in fields like medicinal chemistry and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis. nih.govacs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methoxybenzene |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Purity Assessment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy (B1213986), and trifluoroethyl protons. The four aromatic protons will appear as complex multiplets in the range of δ 6.7-7.3 ppm. The methoxy group (-OCH₃) will present as a sharp singlet around δ 3.8 ppm. The methylene (B1212753) protons (-CH₂CF₃) will appear as a quartet due to coupling with the three adjacent fluorine atoms, typically in the δ 3.2-3.4 ppm region.

¹³C NMR: The ¹³C NMR spectrum will reveal all nine unique carbon atoms in the molecule. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond coupling with the fluorine atoms. The methylene carbon (-CH₂) will also be a quartet due to two-bond fluorine coupling. The six aromatic carbons will have distinct chemical shifts, with the carbon attached to the methoxy group appearing at a lower field (higher ppm) and the carbon attached to the trifluoroethyl group also showing a characteristic shift. The methoxy carbon itself is expected around δ 55 ppm. For the related compound (2,2,2-Trifluoroethyl)benzene, the trifluoromethyl carbon appears as a quartet at approximately δ 125.9 ppm (J = 275.5 Hz) and the methylene carbon as a quartet around δ 40.2 ppm (J = 29.6 Hz). beilstein-journals.org

¹⁹F NMR: The ¹⁹F NMR spectrum provides specific information about the fluorine atoms. For the -CH₂CF₃ group, the three equivalent fluorine atoms will produce a triplet signal due to coupling with the two adjacent methylene protons. In similar structures like (2,2,2-Trifluoroethyl)benzene, this signal appears around δ -66.0 ppm (relative to CFCl₃). beilstein-journals.org

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| Aromatic | 6.7-7.3 | Multiplet | Ar-H |

| Methoxy | ~3.8 | Singlet | -OCH₃ |

| Methylene | ~3.3 | Quartet | -CH₂CF₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from ¹⁹F) | Assignment |

| Aromatic | 110-160 | Singlet | C1-C6 |

| Methoxy | ~55 | Singlet | -OCH₃ |

| Methylene | ~40 | Quartet | -CH₂CF₃ |

| Trifluoromethyl | ~126 | Quartet | -CF₃ |

| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from ¹H) | Assignment |

| Trifluoromethyl | ~-66 | Triplet | -CF₃ |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS)) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight and investigating the fragmentation patterns of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₉H₉F₃O), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique first separates the compound from any impurities via gas chromatography before it enters the mass spectrometer. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight (190.16 g/mol ). Key fragmentation patterns would include the loss of the trifluoromethyl group ([M-CF₃]⁺), cleavage of the ethyl group, and fragmentation characteristic of anisole (B1667542) derivatives, such as loss of a methyl radical ([M-CH₃]⁺) or formaldehyde (B43269) ([M-CH₂O]⁺). The aromatic ring structure would lead to a stable base peak.

| Technique | Information Provided | Expected Key Observations for C₉H₉F₃O |

| HRMS (EI) | Precise molecular weight and elemental formula | m/z value matching the calculated exact mass for C₉H₉F₃O |

| GC-MS (EI) | Separation and fragmentation pattern | Molecular ion peak at m/z 190. Fragments corresponding to losses of ·CF₃, ·CH₃, and CH₂O. |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Separation, Purity, and Isomeric Analysis

Chromatographic methods are paramount for separating the target compound from starting materials, byproducts, and isomers, as well as for assessing its purity.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. Using a non-polar column (e.g., OV-101), its retention time can be determined. For instance, the isomeric compound 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene has a reported retention index of 1052 on such a column. nist.gov This allows for the separation of the 3-methoxy isomer from other isomers and related compounds, with purity determined by the relative area of the chromatographic peak.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can also be employed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would effectively separate the compound based on its moderate polarity. A UV detector would be used for detection, leveraging the aromatic ring's UV absorbance.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would display several key absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the methoxy ether group would be observed around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The most intense bands in the spectrum would likely be the C-F stretching vibrations of the trifluoromethyl group, appearing in the 1100-1350 cm⁻¹ range. Aliphatic C-H stretching from the methylene and methyl groups would be seen in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring and the C-C backbone, which are often strong in Raman spectra but weak in IR.

| Functional Group | Vibrational Mode | **Expected IR Wavenumber (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1350 (very strong) |

| C-O (Ether) | Stretching | 1040 - 1250 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Ultraviolet/Visible (UV/Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV/Vis spectroscopy is used to study the electronic transitions within the molecule, primarily those involving the π-electrons of the benzene ring. Substituted benzenes typically exhibit characteristic absorption bands. The presence of the methoxy and trifluoroethyl substituents would be expected to cause a bathochromic (red) shift of the primary (around 200 nm) and secondary (around 260 nm) absorption bands compared to unsubstituted benzene. This technique is also useful for quantitative analysis by constructing a calibration curve according to the Beer-Lambert law.

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound and its Crystalline Derivatives

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and conformation in the solid state. As this compound is a liquid at room temperature, this analysis would require either low-temperature crystallization of the compound itself or the synthesis of a suitable crystalline derivative. If a single crystal of sufficient quality could be obtained, this technique would confirm the connectivity and provide precise geometric parameters of the molecule in the crystal lattice.

Role of 1 Methoxy 3 2,2,2 Trifluoroethyl Benzene As a Synthetic Building Block

Precursor in the Convergent Synthesis of Complex Fluorinated Organic Molecules

Convergent synthesis is a strategy in chemical synthesis that involves the independent synthesis of fragments of a complex molecule, which are then joined together to form the final product. This approach is often more efficient than a linear synthesis, where a molecule is built step-by-step. 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene is a valuable precursor in such synthetic strategies, particularly for the creation of complex fluorinated organic molecules.

The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing trifluoroethyl group on the benzene (B151609) ring allows for regioselective functionalization. The methoxy group is a strong ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orgvaia.com This means that electrophiles will preferentially add to the positions ortho and para to the methoxy group. This directing effect is crucial for controlling the position of new substituents on the aromatic ring, a key aspect in the synthesis of complex molecules.

In a convergent synthesis, this compound can be elaborated into a more complex fragment through a series of reactions. For example, the benzene ring can be further substituted, or the methoxy group can be cleaved to a phenol (B47542) to allow for different coupling reactions. This functionalized fragment can then be coupled with another independently synthesized fragment to assemble the final complex fluorinated molecule. The trifluoroethyl group is generally stable under many reaction conditions, ensuring its incorporation into the final product. The introduction of fluorine-containing groups is of high interest in medicinal chemistry as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov

| Synthetic Strategy | Role of this compound | Key Reactions |

| Convergent Synthesis | Precursor for a key molecular fragment | Electrophilic Aromatic Substitution, Cross-Coupling Reactions |

Applications in the Development of Specialty and Fine Chemicals

Specialty chemicals and fine chemicals are high-purity, low-volume chemicals that are used in a wide range of applications, including pharmaceuticals, agrochemicals, and electronics. The unique electronic properties conferred by the methoxy and trifluoroethyl groups make this compound an attractive starting material for the synthesis of such high-value compounds.

The resulting derivatives of this compound could find use as intermediates in the synthesis of active pharmaceutical ingredients (APIs) or agrochemicals. The presence of the trifluoroethyl group is a common feature in many modern pharmaceuticals and agrochemicals due to the beneficial effects of fluorine on their biological activity and properties. nih.gov

| Chemical Class | Potential Application Area | Key Structural Features from Precursor |

| Substituted Anilines | Pharmaceutical Intermediates | Trifluoroethyl group, Regiocontrolled amine introduction |

| Aryl Ketones | Agrochemical Intermediates | Methoxy and Trifluoroethyl groups influencing bioactivity |

Utility in Advanced Materials Science Research

The field of materials science is constantly seeking new molecules with tailored properties for applications in electronics, optics, and other advanced technologies. The incorporation of fluorine atoms into organic materials can lead to unique and desirable properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. rsc.org

Novel Fluorinated Liquid Crystals: Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. They are widely used in display technologies. The properties of liquid crystals, such as their dielectric anisotropy and birefringence, are highly dependent on their molecular structure. nih.gov The introduction of fluorine atoms can significantly influence these properties. nih.govbeilstein-journals.org this compound could serve as a core building block for novel fluorinated liquid crystals. The rigid benzene ring provides a basic mesogenic unit, while the methoxy and trifluoroethyl groups can be used to tune the polarity, polarizability, and intermolecular interactions of the molecule, which in turn affect the liquid crystalline properties. biointerfaceresearch.com

Polymers with Tailored Properties: Polymers containing fluorine are known for their excellent thermal stability, chemical resistance, and low surface energy. This compound can be functionalized to create monomers for the synthesis of novel fluorinated polymers. For example, introducing a polymerizable group such as a vinyl or an acetylene (B1199291) group onto the benzene ring would allow it to be incorporated into a polymer chain. The resulting polymers would have the trifluoroethyl and methoxy groups as side chains, which could impart specific properties to the material. The trifluoroethyl groups would likely enhance the thermal stability and hydrophobicity of the polymer, while the methoxy groups could influence its solubility and adhesive properties. nih.govresearchgate.net

| Material Type | Potential Property Enhancement | Role of this compound |

| Fluorinated Liquid Crystals | Modified dielectric anisotropy and optical properties | Core mesogenic unit with tunable polarity |

| Specialty Polymers | Increased thermal stability and chemical resistance | Monomer precursor with property-modifying side groups |

Future Research Trajectories and Challenges in the Chemistry of 1 Methoxy 3 2,2,2 Trifluoroethyl Benzene

Development of Highly Efficient, Economical, and Environmentally Benign Synthetic Routes

A primary challenge in the study of 1-methoxy-3-(2,2,2-trifluoroethyl)benzene is the development of synthetic routes that are not only high-yielding but also cost-effective and environmentally sustainable. Current methods for introducing trifluoroethyl groups into aromatic rings can be inefficient or rely on harsh reagents. Future research will likely focus on overcoming the regioselectivity challenge inherent in functionalizing anisole (B1667542) (methoxybenzene).

Key research objectives in this area include:

Direct C-H Trifluoroethylation: Investigating novel catalytic systems, potentially involving transition metals, for the direct C-H trifluoroethylation of anisole. The main hurdle is controlling the reaction to favor the meta-isomer over the electronically preferred ortho- and para-isomers.

Economical Fluorine Sources: Exploring the use of inexpensive and readily available sources of the trifluoroethyl group. This could involve utilizing fluorinated industrial byproducts, which would address both economic and environmental concerns. mit.edu

Greener Reaction Conditions: Developing synthetic protocols that minimize the use of hazardous solvents and reagents, reduce energy consumption, and simplify purification processes.

| Synthetic Route | Potential Advantages | Key Research Challenges | Relevant Reagents/Catalysts |

|---|---|---|---|

| Friedel-Crafts Alkylation of Anisole | Utilizes common starting materials. | Poor regioselectivity (ortho/para favored); harsh Lewis acid catalysts. | Trifluoroethylating agents (e.g., CF3CH2-X), Lewis acids (e.g., AlCl3). |

| Cross-Coupling of 3-Bromoanisole | High regioselectivity. | Requires pre-functionalized substrate; cost of catalysts and coupling partners. | Pd or Cu catalysts; trifluoroethyl-metal reagents. |

| Direct C-H Functionalization of Anisole | High atom economy; reduced waste. | Achieving meta-selectivity; catalyst development and stability. | Photoredox or transition-metal catalysts. researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Derivatizations

The electronic conflict between the activating, ortho-, para-directing methoxy (B1213986) group and the deactivating, meta-directing trifluoroethyl group is expected to result in complex and potentially novel reactivity. organicchemistrytutor.comwikipedia.orgvaia.com A significant research trajectory will be to systematically map the reactivity of the aromatic ring towards electrophilic substitution.

The methoxy group (-OCH₃) is a strongly activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6) through a resonance effect (+M). organicchemistrytutor.comlibretexts.org Conversely, the trifluoroethyl group (-CH₂CF₃), due to the strong inductive effect (-I) of the fluorine atoms, withdraws electron density from the ring, making it a deactivating and meta-directing group (directing to positions 5 and relative to itself, which are positions 1 and 5 on the ring). wikipedia.orgvaia.com

Future investigations should focus on:

Regioselectivity of Electrophilic Aromatic Substitution (EAS): Systematically studying classic EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The challenge lies in predicting and controlling which directing group will dominate the reaction's outcome or if a mixture of products will be formed.

Ortho-Lithiation: Exploring directed ortho-metalation (DoM) reactions. While the methoxy group can direct lithiation to the C2 position, the influence of the bulky and electron-withdrawing trifluoroethyl group at C3 on this reactivity is unknown.

Derivatization of the Trifluoroethyl Group: Investigating reactions that modify the trifluoroethyl moiety itself, which could open pathways to new classes of compounds.

| Reaction | Predicted Major Isomer(s) | Rationale |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 4-nitro and 6-nitro | The strongly activating -OCH₃ group is expected to dominate, directing the electrophile to the ortho and para positions. Steric hindrance may favor the 4-position. |

| Bromination (Br₂/FeBr₃) | 4-bromo and 6-bromo | Similar to nitration, the activating effect of the methoxy group will likely control the regiochemical outcome. organicchemistrytutor.com |

| Friedel-Crafts Acylation | 4-acyl | The steric bulk of the acyl electrophile would strongly favor substitution at the less hindered para-position (C4) relative to the methoxy group. |

Advanced Applications in Emerging Interdisciplinary Fields

The incorporation of fluorinated groups like trifluoroethyl is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comtandfonline.com The unique electronic and steric properties of this compound make its derivatives attractive candidates for screening in various interdisciplinary fields.

Future research should be directed towards:

Medicinal Chemistry: Synthesizing libraries of derivatives for screening as potential therapeutic agents. The trifluoroethyl group can improve membrane permeability and block metabolic degradation, making these compounds particularly interesting for central nervous system (CNS) drug discovery. tandfonline.commdpi.com

Agrochemicals: Developing new pesticides and herbicides, as the trifluoroethyl motif is common in many active agrochemical compounds.

Materials Science: Exploring the use of this compound as a building block for advanced polymers, liquid crystals, or organic electronics, where the polarity and stability conferred by the fluorine atoms could be advantageous.

Integration with Flow Chemistry and Automation Technologies for Scalable Synthesis

To move from laboratory-scale curiosities to industrially viable compounds, the integration of modern synthesis technologies is crucial. Flow chemistry, in particular, offers significant advantages for fluorination reactions, which can be hazardous or difficult to control in traditional batch processes. chemistryworld.comresearchgate.net

Future work in this area will involve:

Developing Continuous Flow Syntheses: Designing and optimizing flow reactor setups for the synthesis of the target molecule. This can lead to improved safety, better temperature control, higher yields, and easier scalability. rsc.orgdurham.ac.uk

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., temperature, residence time, reagent ratios) to quickly identify optimal synthetic protocols.

Deepening Mechanistic Understanding through Synergistic Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for rational reaction design and optimization. A synergistic approach combining experimental and computational methods will be the most powerful strategy. nih.gov

Key research avenues include:

Kinetic Studies: Performing kinetic experiments to determine the reaction rates and activation energies for key synthetic and derivatization reactions. This data provides quantitative insight into the electronic effects of the substituents.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate the energies of transition states and intermediates, and predict regioselectivity. mdpi.comnih.gov This can help elucidate the complex interplay of the methoxy and trifluoroethyl groups' directing effects. nih.gov

Spectroscopic Analysis of Intermediates: Employing advanced spectroscopic techniques to detect and characterize transient reaction intermediates, providing direct evidence for proposed reaction mechanisms.

By pursuing these research trajectories, the scientific community can unlock the full potential of this compound as a valuable building block for new discoveries in chemistry, medicine, and materials science.

Q & A

(Basic) What are the recommended synthetic routes for 1-Methoxy-3-(2,2,2-trifluoroethyl)benzene, and how can reaction yields be optimized?

Methodological Answer: